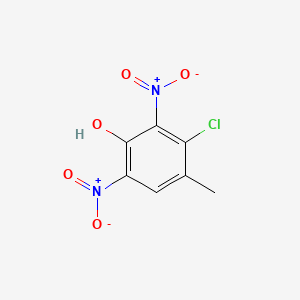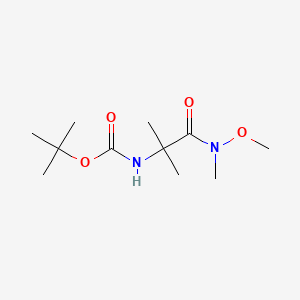
3-Chloro-4-methyl-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-2,6-dinitrophenol is a chemical compound with the CAS Number: 1330750-45-2 . It has a molecular weight of 232.58 . The IUPAC name for this compound is 3-chloro-4-methyl-2,6-dinitrophenol .
Molecular Structure Analysis
The linear formula for 3-Chloro-4-methyl-2,6-dinitrophenol is C7H5ClN2O5 . The InChI code for this compound is 1S/C7H5ClN2O5/c1-3-2-4 (9 (12)13)7 (11)6 (5 (3)8)10 (14)15/h2,11H,1H3 .Scientific Research Applications
Environmental Impact Assessment
Research by Krijgsheld and Gen (1986) evaluated the contamination of the aquatic environment by chlorophenols, including compounds related to 3-Chloro-4-methyl-2,6-dinitrophenol. They found that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, although long-term exposure could significantly harm fish. The study also highlighted the compounds' persistence in the environment, which varies based on the presence of biodegrading microflora and environmental conditions, and their low bioaccumulation potential despite their strong organoleptic effect K. Krijgsheld & A. D. Gen, 1986.
Wastewater Treatment
Goodwin et al. (2018) investigated treatment options for managing wastewater produced by the pesticide industry, which contains a high concentration of toxic pollutants, including chlorinated phenols. They suggested that biological processes, such as membrane bioreactors combined with granular activated carbon, could effectively remove up to 80-90% of these compounds. This combination potentially produces high-quality effluent, highlighting the importance of experimental evaluations to confirm process design and efficiency L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018.
Analytical Methods and Applications
Research on the analytical methods for identifying amino acid derivatives has shown the continual application of dinitrophenyl derivatives, including those related to 3-Chloro-4-methyl-2,6-dinitrophenol, in protein sequencing. Bhushan and Reddy (1989) reviewed literature post-1972 for thin layer chromatography analysis of dansyl- and dinitrophenyl-amino acids, crucial for protein sequence identification. This highlights the role of such compounds in advancing protein sequencing techniques R. Bhushan & G. Reddy, 1989.
Safety And Hazards
The safety data sheet for 2-Methyl-4,6-dinitrophenol, a related compound, indicates that it is fatal if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-chloro-4-methyl-2,6-dinitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPPEHPQLGLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716687 |
Source


|
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-2,6-dinitrophenol | |
CAS RN |
1330750-45-2 |
Source


|
| Record name | Phenol, 3-chloro-4-methyl-2,6-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methyl-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B597676.png)





![3-Hydroxy-4-({N-[3-hydroxy-6-methyl-4-(norleucylamino)heptanoyl]alanyl}amino)-6-methylheptanoic acid](/img/structure/B597684.png)



![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)
![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)

